2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Description
This compound is a benzamide derivative featuring a pyridazine core substituted with a 3,4,5-trimethylpyrazole moiety and linked via an aniline group to a 2-fluorobenzamide scaffold. Its structure combines aromatic heterocycles (pyridazine and pyrazole) with fluorinated and methyl substituents, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-fluoro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O/c1-14-15(2)29-30(16(14)3)22-13-12-21(27-28-22)25-17-8-10-18(11-9-17)26-23(31)19-6-4-5-7-20(19)24/h4-13H,1-3H3,(H,25,27)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUNXSJRHJLJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolyl group: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Synthesis of the pyridazinyl group: This involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Coupling of the pyrazolyl and pyridazinyl groups: This step may involve the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Introduction of the fluorine atom: This can be done using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide.
Formation of the benzamide structure: This involves the reaction of the intermediate with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Agrochemical Development
Research indicates that compounds with similar structures are being explored as agrochemicals, particularly in the development of new pesticides and herbicides. The incorporation of fluorine can enhance the efficacy and selectivity of these agents against pests while minimizing environmental impact .
Material Science
Fluorinated organic compounds are also being investigated for their properties in material science applications, such as coatings and polymers. The unique properties imparted by fluorine can lead to materials with improved chemical resistance and thermal stability.
Case Studies
While direct case studies specifically on 2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide are scarce, analogous compounds have been studied extensively:
- Anti-Cancer Activity : A study on related pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyrazole moiety could yield potent anti-cancer agents.
- Agrochemical Efficacy : Research into similar fluorinated benzamides has shown promising results in pest control efficacy, indicating that structural modifications can lead to enhanced biological activity against target pests while reducing toxicity to non-target organisms.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be grouped into three categories based on core motifs: pyridazine-pyrazole hybrids , fluorinated benzamides , and multi-heterocyclic systems . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Flexibility vs. Activity :
- The target compound’s pyridazine-pyrazole core contrasts with the pyrazolo-pyrimidine system in Example 53 (). Pyridazine derivatives often exhibit enhanced solubility compared to pyrimidines due to reduced aromatic stacking but may trade off metabolic stability .
- The 2-fluorobenzamide group in the target compound is structurally analogous to the 4-fluorophenyl carbamoyl group in the 3HN ligand (), both leveraging fluorine’s electron-withdrawing effects to enhance binding to hydrophobic pockets in target proteins .
Melting points (MP) for related compounds (e.g., 175–178°C in Example 53) suggest moderate crystallinity, which may influence formulation strategies .
Biological Activity
2-Fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide, a compound with the CAS number 1019106-59-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 416.5 g/mol. The compound features a complex structure that includes a fluoro group, a pyrazole ring, and an amide linkage, which are critical for its biological activity.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H21FN6O |
| Molecular Weight | 416.5 g/mol |
| CAS Number | 1019106-59-2 |
Antitumor Activity
Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit various cancer-related targets such as BRAF(V600E) and EGFR . In vitro studies have demonstrated that certain derivatives can effectively reduce the proliferation of cancer cell lines like HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of approximately 54.25% and 38.44%, respectively .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways and have shown efficacy in reducing LPS-induced inflammation in glial cells . This suggests potential therapeutic applications in treating neuroinflammatory conditions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of the pyrazole ring enhances binding affinity to various enzymes and receptors involved in tumor progression and inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole moiety and the introduction of different substituents can significantly influence potency and selectivity against target proteins . For instance, altering substituents at specific positions on the pyrazole ring has been linked to enhanced antitumor activity.
In Vitro Studies
A series of experiments were conducted using various cancer cell lines to evaluate the antiproliferative effects of this compound. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal fibroblasts .
In Vivo Studies
In vivo assessments have confirmed the anti-inflammatory effects observed in vitro. Animal models treated with pyrazole derivatives demonstrated reduced microglial activation and astrocyte proliferation following LPS injection, underscoring their potential utility in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
